molecular formula C19H25NO3 B5353347 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B5353347
M. Wt: 315.4 g/mol
InChI Key: ZHXMXULAXFVSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with various substituents, including a piperidine ring

Future Directions

Piperidine derivatives continue to play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of new synthesis methods and the discovery of new potential drugs containing piperidine moiety are important future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate diketone.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using 2-ethylpiperidine and a suitable leaving group on the chromenone core.

    Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through selective hydroxylation and methylation reactions using reagents such as methyl iodide and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and chromenone core play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one

Uniqueness

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of a chromenone core with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-4-15-7-5-6-8-20(15)11-14-10-16-12(2)9-17(21)23-19(16)13(3)18(14)22/h9-10,15,22H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXMXULAXFVSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.